molecular formula C13H22NO5PS B133125 Fenamiphos sulfone CAS No. 31972-44-8

Fenamiphos sulfone

Cat. No. B133125
CAS RN: 31972-44-8
M. Wt: 335.36 g/mol
InChI Key: LVNYJXIBJFXIRZ-UHFFFAOYSA-N
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Description

Fenamiphos sulfone (FSO2) is a transformation product of the nematicide fenamiphos, which is used to control nematodes in various agricultural settings. The transformation and degradation of fenamiphos and its metabolites, including FSO2, have been studied extensively due to concerns about their persistence and mobility in the environment, which could lead to groundwater contamination .

Synthesis Analysis

The synthesis of FSO2 can occur through the oxidation of fenamiphos sulfoxide (FSO), which is itself an oxidation product of fenamiphos (Fen). This transformation is typically mediated by soil microorganisms and can vary significantly depending on soil conditions such as microbial biomass and organic matter content . Additionally, chemical and photochemical methods have been developed to transform fenamiphos into its sulfoxide and sulfone analogs, providing standards for analytical studies .

Molecular Structure Analysis

The molecular structure of FSO2, as well as its precursor FSO, has been confirmed through spectroscopic methods such as 'HNMR and mass spectrometry. These methods are crucial for identifying the compounds and understanding their behavior in the environment .

Chemical Reactions Analysis

FSO2 is formed through the oxidation of FSO in the soil. This process can be slow, leading to the accumulation of FSO in the environment. The transformation rates are influenced by soil properties, with surface soils typically showing faster transformation rates than subsurface soils . In some cases, continuous application of fenamiphos can lead to enhanced degradation rates of both FSO and FSO2 due to the adaptation of soil microorganisms .

Physical and Chemical Properties Analysis

FSO2, along with FSO, exhibits different physical and chemical properties compared to the parent compound fenamiphos. These metabolites are more mobile and persistent in the soil, which can lead to their leaching into groundwater. Studies have shown that FSO2 is less mobile than FSO, but both require a significant volume of water to leach completely from the soil . The mobility and leaching efficiency are also dependent on soil type . Additionally, the electrochemical behavior of FSO2 has been investigated, suggesting a reaction mechanism at the electrode surface that is based on mixed adsorption and diffusion-controlled reactions .

Case Studies and Environmental Impact

Several case studies have highlighted the environmental impact of FSO2 and its precursors. For instance, a study on a turfgrass site with a history of fenamiphos application showed rapid degradation of FSO and FSO2, indicating the potential for enhanced microbial degradation in such environments . Another study demonstrated the acute toxicity of fenamiphos and its metabolites to aquatic invertebrates, with the toxicity decreasing in natural waters due to microbial degradation . Additionally, the potential for FSO2 to contaminate groundwater has been evaluated, with findings suggesting that FSO2 and its related compounds could be transported from application sites and contaminate off-site water bodies .

Scientific Research Applications

  • Bioremediation and Environmental Detoxification Fenamiphos sulfone, along with other fenamiphos oxidation products, has been extensively studied for its environmental impact and the role of microorganisms in its detoxification. Brevibacterium sp. MM1, a soil bacterium, has shown exceptional ability to hydrolyze fenamiphos and its toxic oxides, including fenamiphos sulfone, in soil and groundwater. This indicates its potential for bioremediation of contaminated environments (Megharaj et al., 2003). Similarly, Microbacterium esteraromaticum has been identified for its remarkable ability to hydrolyze fenamiphos and its toxic oxidation products, demonstrating its role in detoxifying pesticide waste in the environment, including groundwater (Cáceres et al., 2009).

  • Phytoremediation Enhancement Research involving Glycine max (soybean) and plant growth-promoting bacteria (PGPR) has explored the improvement of phytoremediation for soil contaminated with fenamiphos and its degradation products. Studies have shown that a combination of G. max and Pseudomonas fluorescens is more effective than G. max alone in degrading fenamiphos to other metabolites, including fenamiphos sulfone (Romeh & Hendawi, 2017).

  • Soil Sorption Dynamics The sorption behavior of fenamiphos and its metabolites, including fenamiphos sulfone, in various soils has been investigated, revealing important insights into their environmental mobility and potential risk. The sorption affinity of fenamiphos sulfone in soils has been compared to other compounds, suggesting its mobility and implications for environmental contamination (Cáceres et al., 2008).

  • Photocatalytic Degradation The photocatalytic degradation of fenamiphos, including fenamiphos sulfone, has been studied under natural sunlight using semiconductor oxides. This research is pivotal in understanding the degradation mechanisms of fenamiphos in environmental waters and the potential for using photocatalysis in water treatment processes (Fenoll et al., 2012).

  • Soil pH and Enhanced Biodegradation The role of soil pH in the enhanced biodegradation of fenamiphos, including its metabolites like fenamiphos sulfone, has been examined. This research highlights the importance of soil properties in the degradation kinetics of pesticides and their metabolites, offering insights for better pesticide risk management (Singh et al., 2003).

Safety And Hazards

Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .

properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYJXIBJFXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037547
Record name Fenamiphos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenamiphos sulfone

CAS RN

31972-44-8
Record name Fenamiphos sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamiphos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamiphos sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIPHOS SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
518
Citations
KY Chung, LT Ou - Archives of environmental contamination and …, 1996 - Springer
Mineralization rates of fenamiphos sulfoxide (FSO), total-toxic-residue [TTR, FSO + fenamiphos sulfone (FSO 2 )] disappearance rates for FSO, disappearance rates of FSO 2 , and …
Number of citations: 25 link.springer.com
MJ Brown - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… This eluate, which had passed through both columns, was collected in a 100-mL roundbottom flask as fraction 1 and contained fenamiphos and fenamiphos sulfone. After completion of …
Number of citations: 14 pubs.acs.org
DP Oliver, RS Kookana, RB Salama - Soil Research, 2003 - CSIRO Publishing
… OC is one of the major parameters controlling pesticide sorption, the effects of land use on the sorption behaviour of fenamiphos and its 2 main metabolites, fenamiphos sulfone (f. …
Number of citations: 25 www.publish.csiro.au
GC Mattern, GD Parker, DL Green… - Journal of AOAC …, 1995 - academic.oup.com
… Numerous analytical methods exist for the determination of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone. Many of these methods have been improved for soil analysis, …
Number of citations: 2 academic.oup.com
M Krause, JT Loubser, PR De Beer - Journal of Agricultural and …, 1986 - ACS Publications
MATERIALS AND METHODS Experimental Design. Vineyardsat the Vaalharts Research Station were treated by the Oenological and Viticultural Research Institute; analyses were done …
Number of citations: 22 pubs.acs.org
TP Caceres, M Megharaj, R Naidu - Journal of Environmental …, 2008 - Taylor & Francis
… Fenamiphos, fenamiphos sulfoxide and fenamiphos sulfone used in this study were of analytical grade (99% purity, Chem Service, USA). The stock solutions for fenamiphos and its …
Number of citations: 7 www.tandfonline.com
CC Truman, RA Leonard… - Transactions of the ASAE, 1998 - elibrary.asabe.org
Fenamiphos, a nematicide used on corn and sorghum, quickly oxidizes into two metabolites which havesimilar activities and toxicities, yet are more mobile and persistent than the …
Number of citations: 11 elibrary.asabe.org
D Peterson, W Winterlin - Journal of Agricultural and Food …, 1986 - ACS Publications
… A 200-mL round-bottom flask was placed under the nuchar column, and fenamiphos and fenamiphos sulfone were eluted from the Florisil column with 40 mL of 25.0% acetone in …
Number of citations: 7 pubs.acs.org
CC Lee, RE Green, WJ Apt - Journal of Contaminant Hydrology, 1986 - Elsevier
… sulfoxide), which is then slowly transformed to fenamiphos sulfone (f. sulfone). Both metabolites are reported to have nematicidal activity, the …
Number of citations: 50 www.sciencedirect.com
T Cáceres, M Megharaj, R Naidu - Journal of Environmental …, 2008 - Taylor & Francis
… Fenamiphos, fenamiphos sulfoxide and fenamiphos sulfone used in this study were of analytical grade (Chem Service, USA.). The corresponding phenols were synthesized by …
Number of citations: 31 www.tandfonline.com

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